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Technical Support Center: Off-Target Kinase Inhibitor Screening

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Compound of Interest		
Compound Name:	Enecadin hydrochloride	
Cat. No.:	B1245387	Get Quote

Disclaimer: Initial searches for **Enecadin hydrochloride** indicate it primarily functions as a neuroprotective agent by blocking voltage-gated sodium and calcium channels.[1][2] Its development for acute ischemic stroke was discontinued.[1] The following guide provides general information and protocols for off-target kinase inhibitor screening and is not specific to **Enecadin hydrochloride**, for which public data on kinase-related off-target effects is not available.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in off-target kinase inhibitor screening.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors?

A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, structural similarities across the human kinome can lead to the modulation of other kinases' activity.[3][4] These unintended interactions can result in unforeseen biological consequences, potential toxicity, or misinterpretation of experimental outcomes.[3]

Q2: My compound shows an unexpected phenotype in cells that isn't explained by inhibiting the primary target kinase. Could this be an off-target effect?



A2: It is highly possible that an off-target effect is responsible for the unexpected phenotype.[3] If the observed cellular changes (e.g., in proliferation, apoptosis, or morphology) are inconsistent with the known signaling pathways of the primary target kinase, investigating off-target interactions is a critical next step.[3]

Q3: How can I identify potential off-targets for my kinase inhibitor?

A3: Several methods can be employed to identify potential off-targets:

- Kinase Profiling Panels: Screening the inhibitor against a large panel of recombinant kinases is a common and effective method to determine its selectivity.[5][6]
- Chemoproteomics: This approach can identify cellular targets of covalent inhibitors by using a tagged version of the inhibitor to pull down and identify its binding partners in cell lysates.
- Computational Modeling: In silico methods, such as molecular docking, can predict potential
 off-target interactions based on the inhibitor's structure and the structures of various kinases.

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the intended target kinase leads to adverse effects. Off-target toxicity, on the other hand, is caused by the inhibitor's interaction with other proteins, leading to undesirable side effects.[8]

Data Presentation: Hypothetical Kinase Inhibitor "Compound X"

The following table summarizes hypothetical inhibitory concentration (IC50) data for "Compound X," a multi-kinase inhibitor, illustrating how selectivity is quantified.

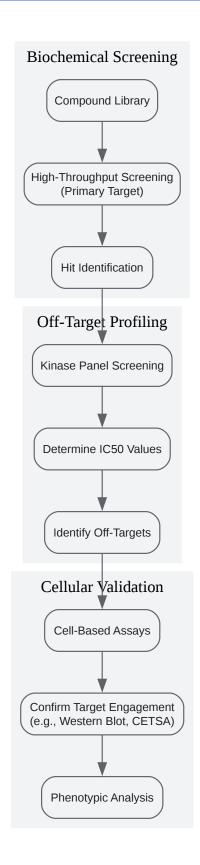


Kinase Target	IC50 (nM)	Assay Type	ATP Concentration
Target Kinase A	15	Radiometric	10 μΜ
Off-Target Kinase B	250	Fluorescence-based	10 μΜ
Off-Target Kinase C	1,200	Luminescence-based	Km for ATP
Off-Target Kinase D	>10,000	Radiometric	10 μΜ

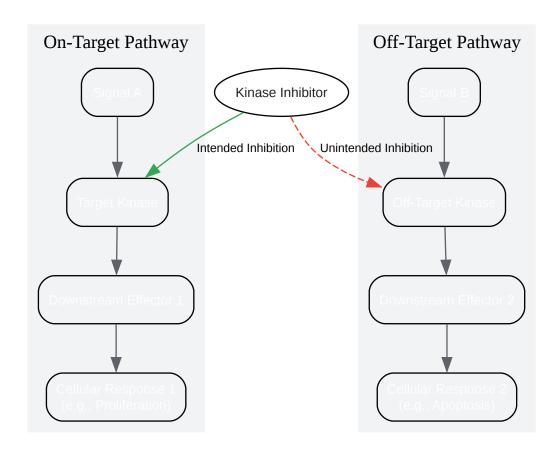
Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a general experimental workflow for off-target kinase inhibitor screening and a simplified signaling pathway demonstrating a potential off-target effect.









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